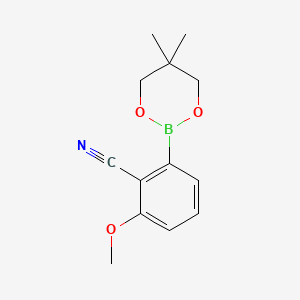
Ethyl-4-(Methylamino)piperidin-1-carboxylat
Übersicht
Beschreibung
Ethyl 4-(Methylamino)Piperidine-1-Carboxylate is a compound with the molecular formula C9H18N2O2 . It is a colorless to yellow liquid . This compound belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring which bears a carboxylic acid group .
Molecular Structure Analysis
The InChI code for Ethyl 4-(Methylamino)Piperidine-1-Carboxylate is 1S/C9H18N2O2/c1-3-13-9(12)11-6-4-8(10-2)5-7-11/h8,10H,3-7H2,1-2H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Ethyl 4-(Methylamino)Piperidine-1-Carboxylate has a molecular weight of 186.25 . It is a colorless to yellow liquid .
Wissenschaftliche Forschungsanwendungen
Synthese von Chinolin-2(1H)-on-Derivaten
Ethyl-4-(Methylamino)piperidin-1-carboxylat wird bei der Synthese von Chinolin-2(1H)-on-Derivaten verwendet . Diese Derivate sind aufgrund ihrer breiten Palette an biologischen Aktivitäten, einschließlich entzündungshemmender, antimalarieller und krebshemmender Eigenschaften, wichtig. Die Verbindung dient als Baustein bei der Bildung komplexer Chinolinstrukturen, die für die pharmazeutische Chemie von zentraler Bedeutung sind.
Entwicklung von Milrinon-Analoga
Forscher verwenden diese Verbindung bei der Entwicklung von Milrinon-Analoga, um deren Auswirkungen auf die intrazelluläre Calciumzunahme in Herzzellen zu untersuchen . Milrinon ist ein potentes inotropes und vasodilatierendes Mittel, und seine Analoga können Einblicke in die Behandlung von Herzinsuffizienz liefern, indem sie die Herzkontraktilität und -entspannung modulieren.
Herstellung von Tetrahydronaphthalin-Derivaten
Die Verbindung ist ein Reaktant bei der Synthese von Tetrahydronaphthalin-Derivaten . Diese Derivate sind in der pharmazeutischen Industrie aufgrund ihrer potenziellen therapeutischen Anwendungen, einschließlich der Behandlung von neurologischen Erkrankungen und Entzündungen, von Bedeutung.
Quorum-Sensing-Modulatoren
This compound ist an der Synthese von Quorum-Sensing-Modulatoren beteiligt . Quorum Sensing ist ein Prozess der bakteriellen Kommunikation, der die Genexpression basierend auf der Zelldichte reguliert. Die Modulation dieses Prozesses kann zur Entwicklung neuartiger antibakterieller Strategien führen, die auf bakterielle Kommunikationswege anstelle des Wachstums abzielen, wodurch das Risiko der Entwicklung von Resistenzen potenziell verringert wird.
Anti-Helicobacter-pylori-Mittel
Die Verbindung wird verwendet, um Moleküle mit selektiver Anti-Helicobacter-pylori-Aktivität zu erzeugen . Helicobacter pylori ist ein Bakterium, das Magengeschwüre und Gastritis verursacht. Die Entwicklung selektiver Mittel dagegen ist entscheidend für die Behandlung und Vorbeugung von Magenerkrankungen, ohne die nützliche Darmflora zu beeinträchtigen.
M1 mAChR-Agonisten
Es dient auch als Vorläufer bei der Synthese von oral aktiven M1-muskarinischen Acetylcholinrezeptor (mAChR)-Agonisten . Diese Agonisten werden wegen ihres Potenzials zur Behandlung von kognitiven Defiziten im Zusammenhang mit Alzheimer-Krankheit und anderen neurologischen Erkrankungen untersucht, indem sie die cholinerge Neurotransmission im Gehirn verbessern.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-(methylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-13-9(12)11-6-4-8(10-2)5-7-11/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLFXBOWHKIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453807 | |
| Record name | Ethyl 4-(Methylamino)Piperidine-1-Carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73733-69-4 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(methylamino)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73733-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(Methylamino)Piperidine-1-Carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinecarboxylic acid, 4-(methylamino)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














